(5-Bromo-3-iodopyridin-2-yl)methanol
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Overview
Description
(5-Bromo-3-iodopyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-iodopyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination and iodination of 2-hydroxymethylpyridine under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-iodopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(5-Bromo-3-iodopyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-iodopyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and iodine atoms, as well as the hydroxymethyl group, can participate in binding interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloro-pyridin-3-yl)methanol
- (5-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Bromo-3-iodopyridin-2-yl)methanol is unique due to the presence of both bromine and iodine atoms on the pyridine ring This combination of halogens can impart distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C6H5BrINO |
---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
(5-bromo-3-iodopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
InChI Key |
WWARDCNUMPLVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)CO)Br |
Origin of Product |
United States |
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